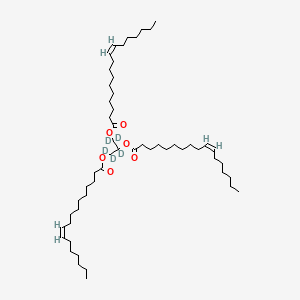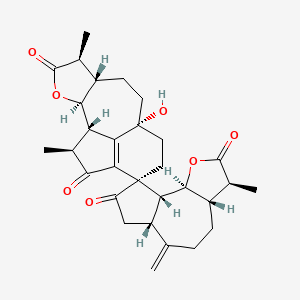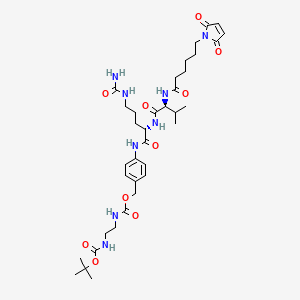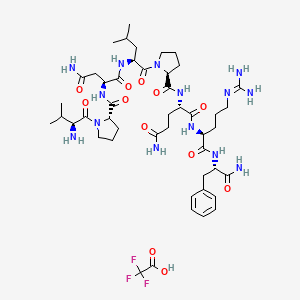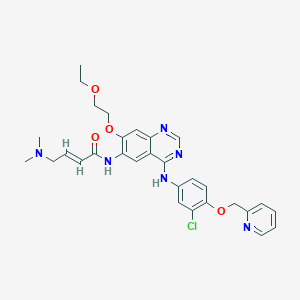![molecular formula C33H33N5O5 B12416301 (2S)-2-N-[(2S)-2-[benzyl(methyl)amino]-3-naphthalen-2-ylpropanoyl]-1-N-(2-nitrophenyl)pyrrolidine-1,2-dicarboxamide](/img/structure/B12416301.png)
(2S)-2-N-[(2S)-2-[benzyl(methyl)amino]-3-naphthalen-2-ylpropanoyl]-1-N-(2-nitrophenyl)pyrrolidine-1,2-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(2S)-2-N-[(2S)-2-[benzyl(methyl)amino]-3-naphthalen-2-ylpropanoyl]-1-N-(2-nitrophenyl)pyrrolidine-1,2-dicarboxamide” is a synthetic organic molecule with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a complex structure with multiple functional groups, including amides, nitro groups, and aromatic rings, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials may include benzylamine, naphthalene derivatives, and pyrrolidine. The synthetic route may involve:
Amide Bond Formation: Coupling of benzyl(methyl)amine with a naphthalene derivative using coupling reagents like EDCI or DCC.
Nitration: Introduction of the nitro group to the aromatic ring using nitrating agents such as nitric acid and sulfuric acid.
Pyrrolidine Ring Formation: Cyclization reactions to form the pyrrolidine ring, possibly using intramolecular cyclization techniques.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of nitro groups to amines using reducing agents such as hydrogen gas with a palladium catalyst.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Solvents: Dichloromethane, ethanol, water.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity: Investigation of its biological activity, such as antimicrobial, antiviral, or anticancer properties.
Medicine
Drug Development: Potential use as a lead compound in drug discovery for developing new therapeutic agents.
Industry
Materials Science: Application in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or intercalation into DNA.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-N-[(2S)-2-[benzyl(methyl)amino]-3-phenylpropanoyl]-1-N-(2-nitrophenyl)pyrrolidine-1,2-dicarboxamide
- (2S)-2-N-[(2S)-2-[benzyl(methyl)amino]-3-anthracen-2-ylpropanoyl]-1-N-(2-nitrophenyl)pyrrolidine-1,2-dicarboxamide
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and aromatic systems, which may impart unique chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C33H33N5O5 |
|---|---|
Molecular Weight |
579.6 g/mol |
IUPAC Name |
(2S)-2-N-[(2S)-2-[benzyl(methyl)amino]-3-naphthalen-2-ylpropanoyl]-1-N-(2-nitrophenyl)pyrrolidine-1,2-dicarboxamide |
InChI |
InChI=1S/C33H33N5O5/c1-36(22-23-10-3-2-4-11-23)30(21-24-17-18-25-12-5-6-13-26(25)20-24)32(40)35-31(39)29-16-9-19-37(29)33(41)34-27-14-7-8-15-28(27)38(42)43/h2-8,10-15,17-18,20,29-30H,9,16,19,21-22H2,1H3,(H,34,41)(H,35,39,40)/t29-,30-/m0/s1 |
InChI Key |
UYLNUSYIZWUOLL-KYJUHHDHSA-N |
Isomeric SMILES |
CN(CC1=CC=CC=C1)[C@@H](CC2=CC3=CC=CC=C3C=C2)C(=O)NC(=O)[C@@H]4CCCN4C(=O)NC5=CC=CC=C5[N+](=O)[O-] |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(CC2=CC3=CC=CC=C3C=C2)C(=O)NC(=O)C4CCCN4C(=O)NC5=CC=CC=C5[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


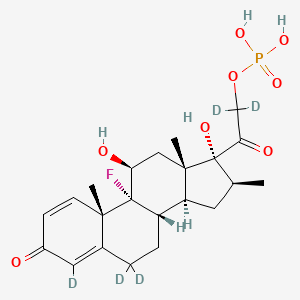
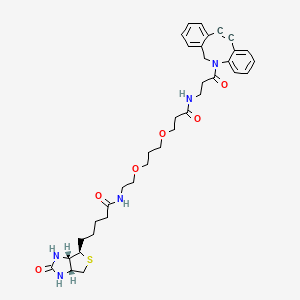
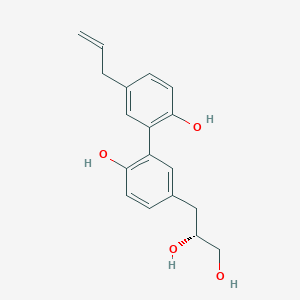
![1-[(3S,4S)-1-(cyclooctylmethyl)-3-(hydroxymethyl)piperidin-4-yl]-3-ethylbenzimidazol-2-one](/img/structure/B12416252.png)
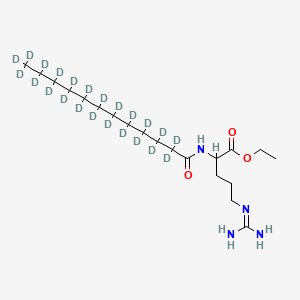
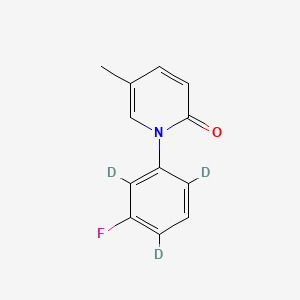
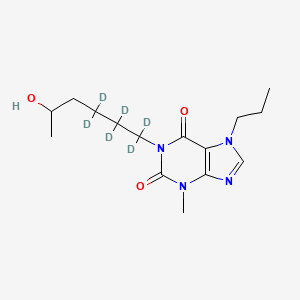
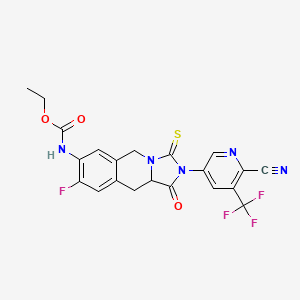
![(6S)-7-N-(3-cyano-4-fluorophenyl)-6-methyl-1-N-[(2R)-1,1,1-trifluoropropan-2-yl]-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-1,7-dicarboxamide](/img/structure/B12416271.png)
